Introduction: A Bifunctional Reagent for Modern Synthesis
Introduction: A Bifunctional Reagent for Modern Synthesis
An In-Depth Technical Guide to 2-Bromo-6-fluorophenylboronic acid MIDA ester
This guide provides an in-depth technical overview of 2-Bromo-6-fluorophenylboronic acid MIDA ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data points to explore the strategic utility, underlying chemical principles, and practical applications of this versatile reagent.
2-Bromo-6-fluorophenylboronic acid MIDA ester is a specialized organoboron compound designed for precision and control in complex organic synthesis. Its structure uniquely combines two key functionalities on a single aromatic ring: a reactive carbon-bromine bond, poised for cross-coupling, and a protected boronic acid in the form of an N-methyliminodiacetic acid (MIDA) ester.
The true innovation of this reagent lies in the MIDA protecting group. Traditional boronic acids, while immensely useful in reactions like the Suzuki-Miyaura coupling, are often plagued by instability.[1] They can be susceptible to decomposition through processes like protodeboronation, oxidation, or the formation of trimeric boroxines, which complicates storage, handling, and purification.[1][2] The MIDA ligand transforms the typically planar, sp²-hybridized boronic acid into a more stable, tetrahedral, sp³-hybridized boronate ester.[3] This structural change renders the boron center unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[3][4]
This protection strategy imparts several critical advantages:
-
Exceptional Stability: MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, open to the air.[3][4][5]
-
Chromatographic Compatibility: Unlike many free boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling straightforward purification and reaction monitoring.[4][5][6]
-
Controlled Reactivity: The boronic acid functionality remains "masked" until its deliberate release is triggered by a specific chemical stimulus.[6]
The 2-bromo-6-fluoro substitution pattern is particularly valuable in the synthesis of pharmaceutical intermediates and advanced materials, offering a handle for selective cross-coupling and a fluorine atom to modulate the electronic and metabolic properties of the target molecule.[7][8]
The MIDA Boronate: A Self-Validating System of Protection and Deprotection
The utility of 2-Bromo-6-fluorophenylboronic acid MIDA ester is rooted in the reversible nature of the MIDA protection. The causality behind this "on/off" switch is a shift in the boron atom's hybridization state.
Protection Mechanism: The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, changing its geometry from trigonal planar (sp²) to tetrahedral (sp³).[3] This tetrahedral configuration shields the boron's empty p-orbital, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][9] Consequently, the MIDA boronate is inert to cross-coupling conditions that would readily engage a free boronic acid.
Deprotection Mechanism: The MIDA group is easily cleaved under mild aqueous basic conditions.[1][2] The addition of a base like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) in a water/organic solvent mixture hydrolyzes the ester bonds, releasing the free, sp²-hybridized boronic acid.[3] This newly liberated boronic acid is now primed to participate in a subsequent cross-coupling reaction. This controlled release is the cornerstone of its use in complex, multi-step syntheses.[10]
Physicochemical Properties and Synthesis
A clear understanding of the physical properties of 2-Bromo-6-fluorophenylboronic acid MIDA ester is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 1257650-76-2 | [7] |
| Molecular Formula | C₁₁H₁₀BBrFNO₄ | |
| Molecular Weight | 345.91 g/mol | |
| Appearance | Off-white to light yellow powder | [7] |
| Purity | ≥97% | [7] |
| Storage | Keep in a cool, dry place | [7] |
General Synthesis Protocol
The synthesis of MIDA boronates from their corresponding boronic acids is a robust and scalable process, often involving the removal of water to drive the reaction to completion.[11]
Objective: To synthesize 2-Bromo-6-fluorophenylboronic acid MIDA ester from 2-bromo-6-fluorophenylboronic acid.
Materials:
-
2-Bromo-6-fluorophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagent Addition: To the flask, add 2-bromo-6-fluorophenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).
-
Solvent Addition: Suspend the solids in a 10:1 mixture of toluene and DMSO. The toluene serves as the azeotroping agent to remove water, while DMSO aids in solubility.
-
Reaction: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting boronic acid is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove residual DMSO and unreacted MIDA.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography to yield the pure MIDA boronate ester.[6]
Application in Iterative Cross-Coupling
The primary application for 2-Bromo-6-fluorophenylboronic acid MIDA ester is as a linchpin in iterative cross-coupling (ICC) strategies.[4] This reagent allows for the sequential, controlled formation of two different carbon-carbon bonds from the same aromatic ring.
Workflow:
-
First Coupling (at the C-Br bond): The C-Br bond is selectively reacted in a Suzuki-Miyaura coupling with an organoboron reagent (R¹-B(OR)₂). The MIDA boronate at the adjacent position remains intact.
-
Deprotection: The MIDA group is removed using mild aqueous base, unmasking the boronic acid functionality.
-
Second Coupling (at the C-B bond): The newly formed boronic acid is then used in a second Suzuki-Miyaura coupling with an organic halide (R²-X) to form the final, fully substituted product.
This stepwise approach provides unparalleled control over the synthesis of complex, unsymmetrical biaryl and poly-aryl systems, which are prevalent scaffolds in drug discovery.[12][13]
Exemplary Protocol: First Suzuki-Miyaura Coupling
Objective: To couple 2-Bromo-6-fluorophenylboronic acid MIDA ester with 4-methoxyphenylboronic acid.
Materials:
-
2-Bromo-6-fluorophenylboronic acid MIDA ester (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-6-fluorophenylboronic acid MIDA ester, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting bromide is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the coupled product with the MIDA group still attached.
This product is now ready for the MIDA deprotection and a subsequent second coupling, demonstrating the power of this iterative approach.
Conclusion and Future Outlook
2-Bromo-6-fluorophenylboronic acid MIDA ester is more than just a chemical reagent; it is a strategic tool that embodies the principles of atom economy, reaction control, and modular synthesis. Its exceptional stability and predictable, two-stage reactivity solve long-standing challenges associated with the handling and use of boronic acids.[2] For scientists in drug discovery and materials science, this building block provides a reliable and efficient pathway to construct complex molecular architectures, particularly sterically hindered and electronically tuned biaryl systems that are often critical for biological activity or material performance.[12][14] As the demand for synthetic efficiency and molecular complexity grows, the adoption of enabling reagents like MIDA boronates will continue to be a hallmark of modern, innovative chemistry.
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Lee, S. J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters.
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BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
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Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
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Yoon, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates.... KAIST Repository.
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Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.... Synthesis.
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Isbell, J., et al. (2020). A Mild and Simple Method for Making MIDA Boronates.
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Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid MIDA ester 97%.
-
Hartwig, J. F., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction.... NIH Public Access.
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Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments.... NIH Public Access.
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Sigma-Aldrich. trans-2-(4-Bromophenyl)vinylboronic acid MIDA ester.
-
Suárez-Vázquez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
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Sigma-Aldrich. 2-Bromo-6-fluorophenylboronic acid ester.
-
Ghaffari, B., et al. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science.
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Deb, P. K., & Boruah, R. C. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH Public Access.
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Chapsal, V. J., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
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